8-Isoquinolinepropanol
Description
Historical Context of Isoquinoline (B145761) Chemistry Research
The journey of isoquinoline chemistry began in the late 19th century with the first isolation of isoquinoline from coal tar in 1885 by Hoogewerf and van Dorp. wikipedia.org This discovery marked the dawn of a new era in heterocyclic chemistry, sparking extensive research into the synthesis and properties of isoquinoline and its derivatives. solubilityofthings.comnumberanalytics.com Early synthetic methods, such as the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction, laid the foundational groundwork for accessing this important class of compounds. wikipedia.orgnumberanalytics.com
The significance of isoquinolines was further amplified by the discovery of their presence in a vast array of naturally occurring alkaloids, many of which exhibited potent biological activities. solubilityofthings.comnumberanalytics.comrsc.org This realization propelled the field forward, with chemists seeking to synthesize these natural products and their analogs to better understand their structure-activity relationships. Over the past two centuries, thousands of publications have detailed the isolation, characterization, and synthesis of isoquinoline alkaloids, highlighting their enduring importance in medicinal chemistry and drug discovery. rsc.org
Contemporary Significance of 8-Isoquinolinepropanol in Chemical Sciences
In the modern landscape of chemical research, this compound has emerged as a valuable building block and target molecule. Its structure, featuring a propanol (B110389) substituent at the 8-position of the isoquinoline core, offers a unique combination of a heterocyclic aromatic system and a functionalized aliphatic side chain. This arrangement allows for a wide range of chemical modifications, making it an attractive scaffold for the development of new compounds with tailored properties.
The isoquinoline moiety itself is known to interact with various biological targets, and the propanol side chain provides a handle for further derivatization to enhance binding affinity, selectivity, and pharmacokinetic properties. Researchers are actively exploring the synthesis and application of this compound derivatives in diverse areas, underscoring its contemporary significance.
A documented synthesis of this compound involves the hydrogenation of 3-(8-isoquinolinyl)-2-propyn-1-ol. googleapis.comgoogleapis.com The precursor, 3-(8-isoquinolinyl)-2-propyn-1-ol, is prepared from 8-bromoisoquinoline (B29762) and propargyl alcohol in the presence of a palladium catalyst. googleapis.comgoogleapis.com The final product has a reported melting point of 66-69°C. googleapis.comgoogleapis.com
Overview of Key Research Domains for this compound
The research surrounding this compound is multifaceted, primarily focusing on its potential applications in medicinal chemistry and materials science. While specific biological activity data for the parent compound is not extensively detailed in the provided search results, its derivatives are being investigated for a range of therapeutic applications.
One notable area of investigation is the use of isoquinoline derivatives as radiosensitizers for cancer therapy. googleapis.com The core concept is that these compounds can enhance the lethal effects of ionizing radiation on tumor cells, potentially by interfering with DNA damage repair processes. googleapis.com The development of radiolabeled versions of isoquinoline propanol derivatives has also been a subject of research, suggesting their potential use in diagnostic imaging or targeted radiotherapy. googleapis.comgoogle.com
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-isoquinolin-8-ylpropan-1-ol |
InChI |
InChI=1S/C12H13NO/c14-8-2-5-10-3-1-4-11-6-7-13-9-12(10)11/h1,3-4,6-7,9,14H,2,5,8H2 |
InChI Key |
WKELMNIBYOBWSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)CCCO |
Origin of Product |
United States |
Synthetic Methodologies for 8 Isoquinolinepropanol and Its Analogues
Classical Synthetic Routes to the Isoquinoline (B145761) Core
The foundational methods for constructing the isoquinoline core have been established for over a century and remain relevant in contemporary organic synthesis. These classical routes typically involve the cyclization of a β-phenylethylamine derivative.
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis. This method involves the cyclodehydration of a β-phenylethylamide using a dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride, to form a 3,4-dihydroisoquinoline. Subsequent dehydrogenation, often with a catalyst like palladium on carbon, yields the aromatic isoquinoline ring.
Another fundamental method is the Pictet-Spengler reaction , which condenses a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a 1,2,3,4-tetrahydroisoquinoline. Similar to the Bischler-Napieralski reaction, an oxidation step is required to furnish the fully aromatic isoquinoline. A modification of this is the Pictet-Gams synthesis , which utilizes a β-hydroxy- or β-methoxy-β-phenylethylamine, leading directly to the isoquinoline without the need for a separate dehydrogenation step.
The Pomeranz-Fritsch reaction offers an alternative pathway, where a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine are cyclized under acidic conditions to afford the isoquinoline core. This method is particularly useful for the synthesis of isoquinolines that are unsubstituted at the 1- and 2-positions.
Table 1: Overview of Classical Isoquinoline Syntheses
| Reaction Name | Starting Materials | Key Intermediate | Final Product |
| Bischler-Napieralski | β-phenylethylamide | 3,4-dihydroisoquinoline | Isoquinoline |
| Pictet-Spengler | β-phenylethylamine, Aldehyde/Ketone | 1,2,3,4-tetrahydroisoquinoline | Isoquinoline |
| Pomeranz-Fritsch | Benzaldehyde, 2,2-dialkoxyethylamine | - | Isoquinoline |
Modern Synthetic Strategies for 8-Isoquinolinepropanol Functionalization
Modern synthetic chemistry has introduced a plethora of new methods for the functionalization of the isoquinoline nucleus, allowing for the precise introduction of substituents like the propanol (B110389) group at the 8-position. These methods often employ transition-metal catalysis and C-H activation strategies, offering greater efficiency and regioselectivity compared to classical approaches. nih.gov
Transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. For instance, an 8-halo-isoquinoline can be coupled with a suitable three-carbon building block bearing a protected hydroxyl group using a palladium catalyst in a Suzuki, Stille, or Sonogashira reaction. nih.gov Subsequent deprotection would then yield this compound.
Direct C-H activation has emerged as a highly atom-economical strategy. nih.gov Rhodium(III)-catalyzed C-H activation of a benzamide, followed by annulation with an alkyne, can lead to the formation of an isoquinolone, which can be further transformed into the desired isoquinoline. nih.gov While direct C-H functionalization at the C8 position of an existing isoquinoline ring is challenging due to the directing effects of the nitrogen atom, strategic use of directing groups can achieve this transformation.
Another modern approach involves the use of organocatalysis. For example, aza-Diels-Alder reactions can be employed to construct the isoquinoline core with functionalities already in place, which can then be elaborated to the propanol side chain.
Microwave-assisted organic synthesis has also been utilized to accelerate and improve the efficiency of many of these reactions, including the construction of the isoquinoline scaffold itself. nih.gov
Stereoselective Synthesis of this compound and Chiral Derivatives
The synthesis of enantiomerically pure this compound and its chiral derivatives is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Several strategies can be employed to achieve stereocontrol in the synthesis of these compounds. nih.govresearchgate.net
One common approach is the use of chiral auxiliaries . youtube.com A chiral auxiliary can be attached to the starting material, directing the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is established, the auxiliary can be removed to yield the enantiomerically enriched product.
Asymmetric catalysis offers a more efficient method for generating chiral molecules. youtube.commdpi.com Chiral catalysts, such as transition metal complexes with chiral ligands, can be used to catalyze reactions that create a new stereocenter with high enantioselectivity. For example, the asymmetric reduction of a ketone precursor to the propanol side chain can be achieved using a chiral reducing agent or a catalyst like a Noyori-type ruthenium complex.
Substrate-controlled synthesis is another strategy, where an existing stereocenter in the starting material directs the formation of a new stereocenter. This is particularly relevant in the synthesis of complex isoquinoline alkaloids where the starting materials are often derived from the chiral pool of natural products.
Table 2: Strategies for Stereoselective Synthesis
| Strategy | Description | Example |
| Chiral Auxiliaries | A removable chiral group that directs the stereochemical outcome of a reaction. youtube.com | Evans auxiliaries in alkylation reactions. |
| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a reaction. youtube.commdpi.com | Asymmetric hydrogenation of a ketone using a chiral Ru-BINAP catalyst. |
| Substrate Control | An existing stereocenter in the substrate influences the stereochemistry of a new stereocenter. | Diastereoselective reduction of a ketone directed by a nearby chiral center. |
Biomimetic Synthesis Approaches to Isoquinoline Scaffolds
The biosynthesis of isoquinoline alkaloids in nature provides inspiration for the development of biomimetic synthetic strategies. In plants, these alkaloids are typically derived from the amino acid tyrosine. rsc.orgnih.govresearchgate.netimc.ac.at
A key biomimetic reaction is the Pictet-Spengler reaction , which mimics the enzymatic condensation of dopamine (B1211576) (derived from tyrosine) with an aldehyde to form a tetrahydroisoquinoline. nih.gov Laboratory syntheses can mimic this process by using similar starting materials and conditions that emulate a physiological environment, such as conducting the reaction in a phosphate (B84403) buffer. nih.gov
Enzymatic cascades have also been developed for the synthesis of benzylisoquinoline alkaloids. These one-pot, multi-enzyme systems can convert simple starting materials like tyrosine derivatives into complex isoquinoline structures with high stereoselectivity. rsc.orgnih.gov These biocatalytic approaches offer a green and efficient alternative to traditional chemical synthesis.
The understanding of biosynthetic pathways also allows for the design of synthetic routes that proceed through key biosynthetic intermediates. For example, a synthetic strategy might involve the oxidative coupling of a phenolic tetrahydroisoquinoline, mimicking a key step in the biosynthesis of many complex isoquinoline alkaloids. imc.ac.at
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of isoquinolines to reduce the environmental impact of chemical processes. rsc.orgrsc.orgtandfonline.com This involves the use of safer solvents, renewable starting materials, and more energy-efficient reaction conditions.
One of the key areas of focus is the replacement of hazardous solvents with more environmentally benign alternatives, such as water, ethanol, or supercritical carbon dioxide. Solvent-free reactions are also being explored. tandfonline.com
The use of catalysis is a cornerstone of green chemistry, as it allows for reactions to be carried out with high efficiency and selectivity, reducing the generation of waste. This includes the use of recyclable catalysts, such as solid-supported catalysts or catalysts that can be easily separated from the reaction mixture.
Atom economy is another important principle, which aims to maximize the incorporation of all materials used in the process into the final product. Reactions such as C-H activation and annulation are highly atom-economical as they avoid the need for pre-functionalized starting materials. nih.gov
Energy efficiency is also a key consideration. The use of microwave irradiation or photochemical methods can often reduce reaction times and energy consumption compared to traditional heating methods. nih.govrsc.org Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly reduce the number of purification steps and the amount of waste generated. nih.gov
Reaction Mechanisms and Chemical Transformations of 8 Isoquinolinepropanol
Fundamental Reaction Mechanisms of the Isoquinoline (B145761) Ring System
The isoquinoline ring is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion results in a complex electronic landscape that governs its reactivity. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack and activates it towards nucleophilic attack. gcwgandhinagar.com
Electrophilic Aromatic Substitution (SEAr) : The pyridine ring is strongly deactivated by the electronegative nitrogen atom, making it resistant to electrophilic attack, especially under acidic conditions where the nitrogen is protonated. gcwgandhinagar.com Consequently, electrophilic substitution occurs preferentially on the more electron-rich benzene ring. quimicaorganica.org The primary sites for substitution are positions 5 and 8, as the cationic intermediates (Wheland intermediates) formed by attack at these positions are more stable. quimicaorganica.org Attack at C-5 or C-8 allows the positive charge to be delocalized across the benzene ring without placing it on the adjacent, electron-deficient pyridine ring. quimicaorganica.org
Nucleophilic Aromatic Substitution (SNAr) and Addition : Conversely, the electron-deficient pyridine ring is susceptible to nucleophilic attack. gcwgandhinagar.com Nucleophilic substitution, where a leaving group is present, and nucleophilic addition reactions typically occur at position 1 (the carbon adjacent to the nitrogen). quimicaorganica.orgquimicaorganica.org This is because the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively stabilized by the adjacent electronegative nitrogen atom. quimicaorganica.org
Oxidation and Reduction : The isoquinoline ring system can undergo both oxidation and reduction, though the outcome is highly dependent on the reagents and reaction conditions. Oxidation can lead to the cleavage of either the benzene or the pyridine ring. gcwgandhinagar.comslideshare.net Reduction typically affects the pyridine ring first, yielding tetrahydroisoquinoline derivatives. iust.ac.ir
Mechanistic Studies of Functional Group Interconversions in 8-Isoquinolinepropanol
The propanol (B110389) side chain at the C-8 position contains a primary alcohol, a versatile functional group capable of several key transformations. While specific mechanistic studies on this compound are not extensively documented, its reactivity can be inferred from the well-established chemistry of primary alcohols.
Esterification : The hydroxyl group of the propanol side chain can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. The most common mechanism is the Fischer esterification, which involves the acid-catalyzed reaction with a carboxylic acid. masterorganicchemistry.com
The mechanism proceeds as follows:
Protonation of the carboxylic acid's carbonyl oxygen to increase its electrophilicity.
Nucleophilic attack by the alcohol oxygen of this compound on the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of water as a leaving group, reforming the carbonyl double bond.
Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
All steps in the Fischer esterification are reversible equilibria. masterorganicchemistry.com
Oxidation to Aldehydes and Carboxylic Acids : The primary alcohol of the propanol side chain can be oxidized. The product depends on the choice of oxidizing agent and reaction conditions.
To an Aldehyde : Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), can selectively oxidize the primary alcohol to an aldehyde, 3-(isoquinolin-8-yl)propanal, without further oxidation.
To a Carboxylic Acid : Strong oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol to a carboxylic acid, 3-(isoquinolin-8-yl)propanoic acid. savemyexams.com The mechanism with these strong oxidants often involves the formation of an aldehyde intermediate which is then rapidly hydrated and further oxidized to the carboxylic acid. youtube.com
| Reaction Type | Reagent(s) | Product Functional Group | General Mechanism |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | Ester (-O-C(=O)R) | Acid-catalyzed nucleophilic acyl substitution |
| PCC, PDC | Aldehyde (-CHO) | Oxidation | |
| KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) | Oxidation (via aldehyde hydrate) |
Electrophilic and Nucleophilic Aromatic Substitution Mechanisms
The presence of the 3-hydroxypropyl group at C-8 influences the substitution pattern of the isoquinoline ring.
Electrophilic Substitution : The propanol group is an alkyl chain, which is a weak electron-donating group (activating) and an ortho, para-director for electrophilic aromatic substitution. amerigoscientific.com In this compound, the substituent is already on the benzene ring. This alkyl group would further activate the benzene ring towards electrophilic attack, reinforcing the inherent preference for substitution at C-5 and potentially activating the C-7 position. The directing effect on the already favored positions is summarized below.
| Position | Inherent Reactivity of Isoquinoline Ring | Influence of C-8 Propanol Group | Predicted Outcome |
|---|---|---|---|
| 5 | Favored | Para position; Activated | Major product |
| 7 | Less favored | Ortho position; Activated | Possible minor product |
| Pyridine Ring (e.g., C-4) | Deactivated | Minimal | No reaction under standard conditions |
Nucleophilic Substitution : The propanol side chain has little electronic effect on the pyridine ring, which remains the site for nucleophilic attack. Therefore, reactions like the Chichibabin amination (using NaNH₂) would still be expected to occur at the C-1 position, leading to the formation of 1-amino-8-isoquinolinepropanol. shahucollegelatur.org.in
Oxidation-Reduction Reaction Mechanisms of this compound
The molecule offers multiple sites for redox reactions: the pyridine ring, the benzene ring, and the propanol side chain.
Oxidation : Treatment with strong oxidizing agents like alkaline potassium permanganate (KMnO₄) under vigorous conditions can be complex. Such conditions are known to cleave the isoquinoline ring system, yielding a mixture of phthalic acid (from the benzene ring) and pyridine-3,4-dicarboxylic acid (cinchomeronic acid) from the pyridine ring. gcwgandhinagar.comslideshare.net Simultaneously, the propanol side chain would be oxidized to a propanoic acid group. libretexts.org The final products would depend on which part of the molecule reacts first and the severity of the conditions.
Reduction : Catalytic hydrogenation (e.g., using H₂/Pd) or reduction with agents like sodium borohydride (B1222165) can selectively reduce the pyridine ring. iust.ac.ir For this compound, this would yield 1,2,3,4-tetrahydro-8-isoquinolinepropanol. The benzene ring is more resistant to reduction and requires more forcing conditions. The primary alcohol of the side chain is generally stable to these reducing conditions.
Rearrangement Reactions Involving the Propanol Side Chain
Rearrangement reactions involving a simple propanol side chain on an aromatic ring are not common under standard conditions. Such reactions typically require the formation of a carbocation intermediate, which can then undergo a hydride or alkyl shift to form a more stable carbocation. googleapis.com
For this compound, a rearrangement could theoretically be induced under strongly acidic conditions where the alcohol is protonated and leaves as a water molecule. This would generate a primary carbocation at the end of the propyl chain. This highly unstable primary carbocation could undergo a rapid 1,2-hydride shift to form a more stable secondary benzylic-like carbocation. However, this process is generally not favored for simple primary alcohols unless driven by specific structural features. There is limited specific literature documenting such rearrangements for this compound itself. Reactions like the Pinacol rearrangement are not applicable as they require a vicinal diol structure. googleapis.com
Advanced Structural Analysis of 8 Isoquinolinepropanol
High-Resolution Spectroscopic Characterization (beyond basic identification)
High-resolution spectroscopy is fundamental to understanding the nuanced structural details of 8-Isoquinolinepropanol, from atomic connectivity to the molecule's interaction with electromagnetic radiation.
While 1D NMR provides initial structural information, advanced NMR techniques are required to unambiguously assign all proton and carbon signals and to understand through-bond and through-space correlations.
Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
COSY: A COSY spectrum would reveal proton-proton couplings (³JHH) within the molecule. Key correlations would be expected between the protons of the propanol (B110389) side chain (H-α to H-β, and H-β to H-γ methyl protons). It would also show couplings between adjacent protons on the isoquinoline (B145761) ring.
HSQC: This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon atom that bears a proton, such as the CH, CH₂, and CH₃ groups of the propanol side chain and the CH groups of the aromatic system.
HMBC: The HMBC spectrum shows longer-range correlations (typically ²JCH and ³JCH) between protons and carbons. This is crucial for establishing the connectivity between the propanol side chain and the isoquinoline core. For instance, correlations would be expected from the α- and β-protons of the side chain to the C8 carbon of the isoquinoline ring, confirming the substitution position. youtube.com
Solid-State NMR (ssNMR): Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information on the molecule's structure in the solid phase. emory.edumdpi.com For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments would reveal information about the molecular packing and the presence of different polymorphs. mdpi.com The chemical shifts in the solid state can differ from those in solution, reflecting the specific conformational and intermolecular interactions present in the crystal lattice. nih.gov
Table 1: Predicted 2D NMR Correlations for this compound This table presents hypothetical data based on established NMR principles.
| Proton Signal (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |
|---|---|---|---|
| H-1 (Isoquinoline) | H-3 | C-1 | C-3, C-8a |
| H-α (Propanol) | H-β | C-α | C-β, C-8, C-7 |
| H-β (Propanol) | H-α, H-γ | C-β | C-α, C-γ, C-8 |
| H-γ (Propanol CH₃) | H-β | C-γ | C-β, C-α |
These spectroscopic methods probe the vibrational and electronic energy levels of the molecule.
FTIR and Raman Spectroscopy: Vibrational spectroscopy provides a fingerprint of the functional groups present. The spectra of this compound would be dominated by the characteristic modes of the isoquinoline ring system, supplemented by vibrations from the propanol side chain. Based on studies of related compounds like isoquinoline and 8-hydroxyquinoline (B1678124), key vibrational bands can be predicted. researchgate.netnih.gov The C-H stretching of the aromatic ring is expected around 3000-3100 cm⁻¹, while the aliphatic C-H stretching from the propanol group would appear just below 3000 cm⁻¹. The prominent C=C and C=N stretching vibrations of the isoquinoline ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net A broad O-H stretching band from the alcohol group would be visible around 3200-3600 cm⁻¹ in the FTIR spectrum.
UV-Vis Spectroscopy: The electronic absorption spectrum is dictated by the π-conjugated system of the isoquinoline ring. Like isoquinoline itself, this compound is expected to exhibit multiple absorption bands in the UV region corresponding to π→π* transitions. The presence of the propanol group, being an alkyl substituent, is expected to have only a minor bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption maxima compared to the parent isoquinoline.
Circular Dichroism (CD) Spectroscopy: Since this compound possesses a chiral center at the C-β position of the propanol side chain, it is optically active. CD spectroscopy measures the differential absorption of left and right circularly polarized light. trinity.edu Each enantiomer, (R)-8-Isoquinolinepropanol and (S)-8-Isoquinolinepropanol, would produce a CD spectrum that is a mirror image of the other. nih.gov The resulting spectrum, which can have positive and negative peaks, serves as a unique fingerprint for a specific enantiomer and is highly sensitive to the molecule's conformation in solution. trinity.edu
Table 2: Predicted Vibrational Modes for this compound Data is inferred from studies on isoquinoline and 8-hydroxyquinoline. researchgate.netnih.gov
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch | 3200 - 3600 | Alcohol |
| Aromatic C-H Stretch | 3000 - 3100 | Isoquinoline Ring |
| Aliphatic C-H Stretch | 2850 - 2960 | Propanol Side Chain |
| C=C / C=N Stretch | 1400 - 1600 | Isoquinoline Ring |
| C-O Stretch | 1050 - 1150 | Secondary Alcohol |
| Ring Bending/Deformation | 700 - 900 | Isoquinoline Ring |
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of its elemental formula. Tandem mass spectrometry (MS/MS) is used to study its fragmentation patterns, which provides structural confirmation.
The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺•). The fragmentation pattern would likely be dominated by cleavages adjacent to the oxygen atom and the aromatic ring. libretexts.org
Alpha-Cleavage: Cleavage of the Cα-Cβ bond would result in the loss of a propyl radical, leading to a resonance-stabilized ion containing the isoquinoline ring and the Cα-OH fragment.
Benzylic Cleavage: A primary fragmentation pathway would be the cleavage of the bond between the propanol side chain and the isoquinoline ring, leading to the formation of a stable isoquinoline cation.
Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (M-18) from the molecular ion. youtube.com
Table 3: Predicted Mass Spectrometry Fragments for this compound This table presents hypothetical data based on established fragmentation principles. youtube.comyoutube.com
| m/z Value (Hypothetical) | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 201 | [M]⁺• (Molecular Ion) | - |
| 183 | [M - H₂O]⁺• | Loss of water |
| 158 | [M - C₃H₇]⁺ | Alpha-cleavage |
| 144 | [M - C₃H₇O]⁺ | Cleavage of C-C and C-O bonds |
| 129 | [Isoquinoline + H]⁺ | Cleavage of the side chain |
X-ray Crystallography and Solid-State Structural Elucidation
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the molecule's conformation in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that dictate the crystal packing. nih.gov This analysis provides an unambiguous determination of the relative stereochemistry and, in the case of a resolved enantiomer, the absolute configuration. nih.gov
Conformational Analysis and Dynamic Stereochemistry
The structure of this compound is not static. There is conformational flexibility due to rotation around the single bonds of the propanol side chain, particularly the bond connecting the side chain to the isoquinoline ring (C8-Cα) and the Cα-Cβ bond. Conformational analysis, often aided by computational modeling (e.g., Density Functional Theory), can predict the lowest energy conformations of the molecule. The dynamic behavior and the energy barriers between different conformers can be studied using variable-temperature NMR experiments.
Chiral Resolution and Enantiomeric Purity Analysis
The presence of a stereocenter means this compound exists as a pair of enantiomers. The separation of the racemic mixture into its individual enantiomers is known as chiral resolution. wikipedia.org
Chiral Resolution: Common methods include fractional crystallization of diastereomeric salts, formed by reacting the racemic alcohol with a chiral resolving agent like tartaric acid or mandelic acid. wikipedia.org Alternatively, preparative chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can be employed for direct separation of the enantiomers. mdpi.com
Enantiomeric Purity Analysis: Once resolved, the enantiomeric purity (or enantiomeric excess, e.e.) must be determined. This is a critical quality attribute for chiral compounds. Analytical chiral HPLC is the most common and accurate method for this analysis. nih.gov The two enantiomers will have different retention times on a chiral column, allowing for their quantification. Other methods include NMR spectroscopy using chiral shift reagents, which cause the signals of the two enantiomers to be chemically non-equivalent and thus resolvable. researchgate.net
Computational and Theoretical Chemistry of 8 Isoquinolinepropanol
Quantum Chemical Calculations and Electronic Structure Theory
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide information on molecular geometry, electronic distribution, and energy.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.com Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, which is a simpler, three-dimensional quantity. mdpi.com This approach allows for a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
For 8-Isoquinolinepropanol, DFT calculations would typically be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure. Studies on related compounds like isoquinoline (B145761) (IQ) and 8-hydroxyquinoline (B1678124) (8-HQ) have successfully used DFT with the B3LYP functional and 6-31G* basis set to assign vibrational modes, showing good agreement between observed and calculated spectra. researchgate.net
Analyze the Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For instance, the energy gap for 8-hydroxyquinoline was theoretically determined to be approximately 4.52 eV, indicating its chemical stability. researchgate.net
Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions.
Below is an interactive table illustrating the types of data that would be generated from a DFT study of this compound, with hypothetical values for demonstration purposes.
| Calculated Property | Description | Illustrative Value |
| Total Energy | The total electronic energy of the optimized geometry, indicating its stability. | -689.4 Hartrees |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 eV |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, an indicator of chemical reactivity. | 4.7 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 2.5 Debye |
Note: The values in this table are illustrative and not based on actual calculations for this compound.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can offer higher accuracy than DFT for certain properties, albeit at a greater computational expense.
For this compound, ab initio methods would be valuable for:
High-Accuracy Energetics: Precisely calculating the molecule's total energy, ionization potential, and electron affinity.
Spectroscopic Predictions: Providing highly accurate predictions of rotational and vibrational constants, which are essential for interpreting microwave and high-resolution infrared spectroscopy.
Excited State Calculations: Investigating the electronic transitions of the molecule to predict its UV-Vis absorption spectrum and understand its photophysical properties.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of how the molecule behaves in different environments (e.g., in a vacuum, in water, or near a protein).
For this compound, which has a flexible propanol (B110389) side chain, MD simulations would be crucial for:
Exploring Conformational Landscapes: The propanol side chain can rotate around its single bonds, leading to numerous possible conformations (rotamers). MD simulations can explore this conformational space to identify the most stable and frequently occurring shapes of the molecule.
Analyzing Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (like water), MD can reveal how intermolecular forces, such as hydrogen bonding between the propanol's hydroxyl group and water, influence its structure and dynamics.
Understanding Dynamic Behavior: MD provides a "movie" of molecular motion, allowing researchers to observe vibrations, rotations, and larger conformational transitions as they happen on the picosecond to microsecond timescale.
Theoretical Investigations of Reaction Pathways and Transition States
Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing insights that are often difficult to obtain experimentally. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.
For this compound, theoretical investigations could explore potential reactions such as:
Metabolic Transformations: Simulating potential oxidation or conjugation reactions that the molecule might undergo in a biological system.
Synthetic Pathways: Modeling the reaction steps involved in its synthesis to understand the mechanism and optimize reaction conditions.
The primary goal is to calculate the activation energy (the energy barrier of the transition state), which determines the rate of a reaction. DFT is a common method for locating transition state geometries and calculating these energy barriers. pku.edu.cn For example, a study of cycloaddition reactions involving furan (B31954) derivatives used DFT to map out concerted and stepwise reaction pathways, calculating the activation free energy for each step to determine the most likely mechanism. pku.edu.cn
Ligand-Protein Interaction Modeling (e.g., Molecular Docking for theoretical binding)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is fundamental in drug discovery for predicting how a potential drug molecule might interact with its biological target.
A molecular docking study of this compound would involve:
Preparation of Structures: Obtaining the 3D structures of both this compound (the ligand) and the target protein.
Docking Simulation: Using a docking program to place the ligand into the binding site of the protein in many different possible orientations and conformations.
Scoring and Analysis: Each pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). The top-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the isoquinoline ring and aromatic amino acid residues.
Docking studies on related thiopyrano[2,3-b]quinoline derivatives against the anticancer peptide CB1a have shown binding affinities ranging from -5.3 to -6.1 kcal/mol, identifying key interacting amino acid residues like LYS-11, VAL-14, and TRP-12. nih.gov Such an analysis for this compound would be critical for hypothesizing its potential biological targets and mechanism of action.
The table below shows hypothetical results from a molecular docking simulation of this compound with a target protein.
| Parameter | Description | Illustrative Result |
| Binding Affinity | An estimated free energy of binding. More negative values indicate stronger binding. | -7.5 kcal/mol |
| Hydrogen Bonds | Number and type of hydrogen bonds formed between the ligand and protein. | 2 (with Ser122, Gln156) |
| Hydrophobic Interactions | Key amino acid residues interacting with the isoquinoline ring system. | Trp84, Phe290, Leu301 |
| Interacting Residues | A list of the amino acids in the protein's binding pocket that make contact with the ligand. | Ser122, Gln156, Trp84, Phe290, Leu301 |
Note: The values in this table are illustrative and not based on actual calculations for this compound.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find mathematical relationships between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model takes the form of an equation that relates numerical descriptors of the molecules (e.g., physicochemical properties, electronic properties, or topological indices) to their known activity (e.g., inhibitory concentration).
While a specific QSAR model for this compound cannot be built without a dataset of related compounds with measured activities, it is a key methodology used for isoquinoline derivatives. japsonline.comjapsonline.com A typical QSAR study involves:
Data Collection: Assembling a set of structurally related molecules with experimentally measured biological activity.
Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule.
Model Development: Using statistical methods (like multiple linear regression or machine learning) to build a predictive model.
Model Validation: Testing the model's ability to accurately predict the activity of compounds not used in its creation.
For example, QSAR studies on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives identified key molecular descriptors that correlate with their inhibitory activity against the AKR1C3 enzyme, a target in prostate cancer. japsonline.com Such models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogues.
Design and Synthesis of 8 Isoquinolinepropanol Derivatives and Analogues
Rational Design Principles for Isoquinoline-Based Scaffolds
The isoquinoline (B145761) framework is recognized as a "privileged scaffold" in medicinal chemistry, largely due to its presence in a vast number of biologically active natural products and synthetic compounds. acs.orgnih.gov This structural motif offers a versatile template for the design of novel therapeutic agents across a range of disease areas. nih.govacs.org The rational design of isoquinoline-based scaffolds, including derivatives of 8-Isoquinolinepropanol, is guided by several key principles aimed at optimizing pharmacological activity, selectivity, and pharmacokinetic properties.
A primary consideration in the design of isoquinoline-based molecules is the strategic placement of substituents on the bicyclic ring system. The introduction of various functional groups at positions C-1, C-3, C-4, and C-8 can significantly influence the compound's interaction with biological targets. acs.org For instance, modifications at the C-1 position have been shown to be crucial for the activity of many isoquinoline alkaloids. The nature of the substituent, whether it is an alkyl, aryl, or other functional group, can modulate the compound's steric and electronic properties, thereby affecting its binding affinity and efficacy.
Furthermore, the concept of molecular hybridization, which involves combining the isoquinoline scaffold with other pharmacologically active moieties, is a common strategy to create multifunctional molecules with enhanced or novel therapeutic profiles. This approach can lead to compounds with improved target recognition and reduced off-target effects. The inherent structural rigidity of the isoquinoline ring system also provides a degree of conformational constraint, which can be advantageous in designing molecules that fit into specific binding pockets of proteins.
Synthetic Strategies for Novel this compound Analogues
The synthesis of novel analogues of this compound requires versatile and efficient chemical methodologies that allow for the controlled modification of both the isoquinoline core and the propanol (B110389) side chain. A variety of synthetic routes have been developed for the preparation of substituted isoquinolines, which can be adapted for the synthesis of this compound derivatives.
Traditional methods for constructing the isoquinoline skeleton, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions, have been widely employed and continue to be valuable tools in the synthesis of isoquinoline-based compounds. rsc.org These reactions typically involve the cyclization of a substituted β-phenylethylamine derivative. For the synthesis of 8-substituted isoquinolines, the starting materials would need to be appropriately functionalized to direct the cyclization and subsequent modifications to the desired position.
More contemporary approaches, including transition-metal-catalyzed cross-coupling reactions, offer powerful alternatives for the direct functionalization of the isoquinoline nucleus. researchgate.net Palladium-catalyzed reactions, for example, can be used to introduce a variety of substituents at specific positions on the isoquinoline ring. acs.org The C-8 position of the isoquinoline ring, while sometimes challenging to functionalize directly, can be accessed through methods such as directed ortho-metalation or C-H activation strategies. researchgate.net
Once the 8-substituted isoquinoline core is in hand, the propanol side chain can be introduced or modified through standard organic transformations. For instance, an 8-bromo-isoquinoline could undergo a coupling reaction with a three-carbon building block containing a protected hydroxyl group. Alternatively, an 8-formylisoquinoline could be subjected to a Wittig or Horner-Wadsworth-Emmons reaction followed by reduction to afford the this compound structure. The table below summarizes some potential synthetic strategies for the creation of this compound analogues.
| Strategy | Description | Key Reactions |
| Linear Synthesis | Step-by-step construction of the molecule, starting with a pre-functionalized benzene (B151609) ring that is then elaborated into the isoquinoline system with the propanol side chain. | Bischler-Napieralski, Pictet-Spengler |
| Convergent Synthesis | The isoquinoline core and the propanol side chain are synthesized separately and then joined together in a later step. | Suzuki coupling, Sonogashira coupling |
| Late-Stage Functionalization | Direct modification of a pre-formed 8-substituted isoquinoline to introduce or alter the propanol side chain. | Grignard reaction, Wittig reaction, Reduction |
Prodrug Design Utilizing the this compound Moiety
The development of prodrugs is a well-established strategy in drug discovery to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. philadelphia.edu.jo The this compound moiety, with its hydroxyl group, provides a convenient handle for the attachment of various promoieties to create prodrugs with improved characteristics such as enhanced solubility, increased metabolic stability, or targeted drug delivery.
Carrier-Linked Prodrug Strategies
Carrier-linked prodrugs are formed by covalently linking the parent drug to a carrier molecule, often through a labile bond that is cleaved in vivo to release the active drug. nih.gov For this compound, the primary alcohol of the propanol side chain is an ideal site for the formation of ester or carbonate linkages.
Ester prodrugs can be synthesized by reacting the hydroxyl group of this compound with a variety of carboxylic acids. The choice of the carboxylic acid can be tailored to modulate the lipophilicity and the rate of hydrolysis of the resulting ester. For example, linking to a short-chain aliphatic acid would increase lipophilicity to a moderate extent, while attachment to a dicarboxylic acid, such as succinic acid, could be used to improve aqueous solubility.
Another approach is the use of amino acid promoieties, which can enhance water solubility and potentially utilize amino acid transporters for improved absorption. The ester linkage would be susceptible to cleavage by ubiquitous esterase enzymes in the body, releasing the active this compound. researchgate.net
| Carrier Type | Linkage | Potential Advantage |
| Aliphatic/Aromatic Carboxylic Acids | Ester | Modulation of lipophilicity |
| Dicarboxylic Acids | Ester | Increased aqueous solubility |
| Amino Acids | Ester | Enhanced solubility and transport |
| Phosphates | Phosphate (B84403) Ester | Greatly improved aqueous solubility |
Bioprecursor Prodrug Approaches
Bioprecursor prodrugs are compounds that are metabolically converted to the active drug through a series of enzymatic reactions, often involving oxidation or reduction. nih.gov In the context of this compound, a bioprecursor strategy could involve modifications to either the isoquinoline ring or the propanol side chain.
For example, a less polar analogue, such as an 8-isoquinolinepropane, could potentially be hydroxylated in vivo by cytochrome P450 enzymes to generate the active this compound. Another possibility would be the introduction of a functional group on the isoquinoline ring that undergoes metabolic transformation to a group that enhances the activity of the molecule. The design of bioprecursor prodrugs requires a thorough understanding of the metabolic pathways that could lead to the activation of the compound.
Mutual Prodrug Systems
A mutual prodrug consists of two synergistic drugs linked together, where each drug acts as a carrier for the other. nih.gov This approach can be advantageous if the co-administration of two drugs is beneficial for a particular therapy.
For this compound, a mutual prodrug could be designed by linking it to another therapeutic agent that has a complementary mechanism of action. For instance, if this compound has anti-inflammatory properties, it could be esterified with a non-steroidal anti-inflammatory drug (NSAID) that also possesses a carboxylic acid group, such as ibuprofen (B1674241) or naproxen. The resulting mutual prodrug would be expected to be cleaved in vivo, releasing both active agents at the site of action, potentially leading to a synergistic therapeutic effect.
Biological Activity and Mechanistic Investigations in Non Human Systems
Cellular Pathway Modulation in Pre-clinical Models (non-human cellular and tissue systems)
No studies were found that investigated the modulation of cellular pathways by 8-Isoquinolinepropanol in non-human cellular and tissue systems.
Investigations in Isolated Cells and Organelles
Information regarding the effects of this compound on isolated non-human cells or organelles is not available in the current scientific literature. Such studies would be essential to determine the compound's direct cellular targets and mechanisms of action at a subcellular level.
In Vitro Pharmacodynamic Assessments (excluding human clinical data)
There are no published in vitro pharmacodynamic assessments for this compound. This type of research would involve dose-response studies in various non-human cell-based assays to characterize the compound's potency and efficacy in modulating specific biological responses.
Metabolic Pathway Research in Non-Human Biological Systems
The metabolic fate of this compound in non-human biological systems has not been described in the available literature. Understanding the metabolism of a compound is crucial for the interpretation of its biological activity and potential for further development. oup.comoup.comablesci.com
In Vitro Metabolic Stability and Metabolite Identification (non-human)
Data on the in vitro metabolic stability of this compound in non-human liver microsomes or other metabolic systems are absent. Furthermore, no studies have been published that identify the metabolites formed from this compound in any non-human biological matrix.
Characterization of Enzyme Systems Involved in Xenobiotic Metabolism (non-human)
As no metabolic studies have been reported, the specific enzyme systems (e.g., cytochrome P450 isoforms) involved in the xenobiotic metabolism of this compound in non-human species have not been characterized.
Pre-clinical Efficacy Studies in Non-Human Animal Models (mechanistic focus only)
No preclinical efficacy studies of this compound in any non-human animal models have been reported. Mechanistic studies in animal models are critical for establishing a compound's potential therapeutic utility and for understanding its physiological effects in a whole organism.
Target Engagement Studies in Animal Models
No specific studies detailing the target engagement of this compound in any animal models have been identified in the current body of scientific literature. Target engagement studies are crucial for understanding how a compound interacts with its intended biological target in a living organism. Such studies often involve techniques like positron emission tomography (PET) imaging, in situ hybridization, or analysis of downstream biomarkers to confirm that the compound is reaching and binding to its target protein or enzyme. The absence of this information for this compound means that its potential molecular targets in a physiological context remain unknown.
Mechanistic Pharmacological Responses in Animal Models
Similarly, there is no available data on the mechanistic pharmacological responses to this compound in animal models. Mechanistic studies are essential to elucidate the physiological and biochemical pathways through which a compound exerts its effects. These studies would typically involve in vivo experiments to observe the compound's effects on specific organ systems, cellular signaling pathways, or neurotransmitter systems. Without such studies, the pharmacological profile of this compound, including its potential therapeutic effects or adverse reactions in a whole-organism setting, cannot be described.
Table 1: Summary of Available In Vivo Data for this compound
| Study Type | Animal Model | Outcome |
|---|---|---|
| Target Engagement | Data Not Available | Data Not Available |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Catalytic and Materials Science Applications of 8 Isoquinolinepropanol Scaffolds
8-Isoquinolinepropanol as a Ligand in Organometallic Catalysis
The this compound molecule possesses both a nitrogen atom within the aromatic isoquinoline (B145761) ring system and a hydroxyl group on the propanol (B110389) side chain, which can act as coordination sites for metal centers. This dual-coordination capability allows it to function as a bidentate ligand, forming stable chelate rings with metal ions. The formation of such complexes is a cornerstone of organometallic catalysis, where the ligand plays a crucial role in modulating the electronic and steric properties of the metal catalyst, thereby influencing its activity, selectivity, and stability.
The isoquinoline moiety, a structural isomer of quinoline (B57606), is a well-established component of ligands in coordination chemistry. The nitrogen atom in the isoquinoline ring is a Lewis base, readily donating its lone pair of electrons to a metal center. The propanol side chain at the 8-position introduces a flexible arm with a terminal hydroxyl group. This hydroxyl group can also coordinate to the metal center, either as a neutral donor or, upon deprotonation, as an anionic alkoxide ligand. This versatility in coordination modes allows for the formation of a variety of organometallic complexes with different geometries and electronic properties.
The steric bulk and electronic nature of the isoquinoline ring can be tuned by introducing substituents at various positions, which in turn affects the catalytic performance of the corresponding metal complex. Similarly, modifications to the propanol side chain can influence the ligand's coordination geometry and the stability of the resulting metal complex. This tunability is a key advantage in the design of tailored catalysts for specific organic transformations. While specific research on this compound as a ligand in organometallic catalysis is not extensively documented, the principles of coordination chemistry suggest its potential to form stable and catalytically active complexes with a range of transition metals.
Applications in Asymmetric Catalysis
The development of chiral ligands is of paramount importance in the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. The this compound scaffold can be rendered chiral by introducing a stereocenter at the carbon atom bearing the hydroxyl group in the propanol side chain. This chiral amino alcohol motif is a privileged structure in a variety of successful chiral ligands.
Chiral derivatives of this compound are promising candidates for ligands in a range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. For instance, in asymmetric transfer hydrogenation of ketones and imines, chiral amino alcohol ligands are known to form highly effective catalysts with ruthenium and rhodium precursors. The nitrogen atom of the isoquinoline and the oxygen of the alcohol can coordinate to the metal, creating a chiral environment that directs the stereochemical outcome of the reaction.
A notable example of the effectiveness of related chiral scaffolds can be seen in the asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines, which are precursors to biologically active alkaloids. Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as ligands in metal complexes for this transformation. nih.govmdpi.com These studies demonstrate that the chiral environment created by the ligand is crucial for achieving high enantioselectivity. nih.govmdpi.com Although modest enantiomeric excess values were obtained in some cases, satisfactory conversions were achieved, highlighting the potential for rational design of novel chiral catalysts based on the quinoline and isoquinoline frameworks. nih.govmdpi.com
The following table presents representative results from the asymmetric transfer hydrogenation of a dihydroisoquinoline using catalysts bearing chiral ligands structurally related to this compound, illustrating the potential of this class of compounds in asymmetric catalysis.
| Catalyst | Ligand | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |
| [CpRhCl(L1)]Cl | (R)-CAMPY | 1-phenyl-3,4-dihydroisoquinoline | >99 | 69 |
| [CpRhCl(L2)]Cl | (R)-Me-CAMPY | 1-phenyl-3,4-dihydroisoquinoline | >99 | 55 |
| [CpIrCl(L1)]Cl | (R)-CAMPY | 1-phenyl-3,4-dihydroisoquinoline | >99 | 15 |
| [CpIrCl(L2)]Cl | (R)-Me-CAMPY | 1-phenyl-3,4-dihydroisoquinoline | >99 | 12 |
Data sourced from studies on the asymmetric transfer hydrogenation of dihydroisoquinolines using chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, which serve as an analogue for the potential application of chiral this compound ligands. nih.govmdpi.com
Integration into Novel Material Systems (e.g., coordination polymers, sensors)
The unique structural features of this compound also make it an attractive building block for the construction of novel material systems, such as coordination polymers and chemical sensors. The ability of the isoquinoline nitrogen and the propanol oxygen to coordinate with metal ions can be exploited to create extended networks, forming one-, two-, or three-dimensional coordination polymers. The properties of these materials, including their porosity, thermal stability, and photophysical characteristics, can be tailored by judicious selection of the metal ion and any ancillary ligands. Isoquinoline derivatives have been explored for their potential in creating conductive materials, optical materials, and sensors. amerigoscientific.com
In the realm of chemical sensors, the isoquinoline moiety can act as a fluorophore. The fluorescence properties of isoquinoline and its derivatives can be sensitive to the presence of specific analytes, particularly metal ions. rsc.org Upon coordination of a metal ion to the this compound ligand, changes in the electronic structure of the isoquinoline ring can lead to a detectable change in its fluorescence emission, such as an enhancement, quenching, or a shift in the emission wavelength. rsc.org This principle can be utilized to design selective and sensitive fluorescent sensors for the detection of various metal ions. For example, isoquinoline-derivatized tris(2-pyridylmethyl)amines have been shown to act as fluorescent zinc sensors with high selectivity over cadmium. rsc.org The integration of the propanol group in the 8-position could provide an additional binding site, potentially enhancing the selectivity and sensitivity of such sensors.
Furthermore, the hydroxyl group of the propanol side chain offers a convenient handle for grafting the this compound unit onto solid supports or incorporating it into larger polymer backbones. This functionalization can lead to the development of heterogeneous catalysts, which are easily separable and recyclable, or sensor arrays for high-throughput screening.
Q & A
Basic Research Questions
Q. What are the key experimental protocols for synthesizing and characterizing 8-Isoquinolinepropanol?
- Methodological Answer : Synthesis typically involves condensation reactions between isoquinoline derivatives and propanol precursors under controlled conditions (e.g., reflux in anhydrous solvents like THF or DCM). Characterization requires nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and elemental analysis for stoichiometric validation. Ensure reproducibility by adhering to protocols in peer-reviewed journals, such as those outlined in the Beilstein Journal of Organic Chemistry for compound preparation and data reporting .
Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for high sensitivity and specificity. Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy. For non-volatile samples, UV-Vis spectrophotometry at λmax ≈ 270 nm (characteristic of isoquinoline derivatives) can be used, though matrix effects must be controlled via sample pre-treatment (e.g., solid-phase extraction) .
Q. How should researchers design experiments to study the biological activity of this compound?
- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition or cell viability tests) using dose-response curves to establish IC50 values. Include positive and negative controls (e.g., known inhibitors or vehicle-only treatments). For in vivo studies, define variables such as dosage, administration route, and observation timelines. Use randomized block designs to minimize bias, as recommended in guidelines for preclinical research .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological effects of this compound?
- Methodological Answer : Contradictions often arise from variability in experimental conditions (e.g., solvent systems, cell lines). Conduct a meta-analysis of existing data to identify confounding factors. Validate findings through independent replication studies, ensuring strict adherence to original protocols. Use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance across studies, and document deviations transparently in supplementary materials .
Q. What strategies are effective for integrating mixed-methods approaches in studying this compound’s mechanisms?
- Methodological Answer : Combine quantitative data (e.g., kinetic assays) with qualitative insights (e.g., molecular docking simulations or spectroscopic analysis of binding interactions). Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example, compare this compound’s efficacy against analogs using both biochemical assays and computational modeling .
Q. What are the critical considerations for long-term stability studies of this compound under varying storage conditions?
- Methodological Answer : Design accelerated stability tests by exposing samples to elevated temperatures (40–60°C), humidity (75% RH), and light. Monitor degradation via HPLC and LC-MS, identifying major degradation products. Use Arrhenius kinetics to predict shelf life. Ensure compliance with ICH guidelines for pharmaceutical stability testing, including data retention policies for reproducibility verification .
Q. How should ethical and data-sharing challenges be addressed in collaborative studies on this compound?
- Methodological Answer : Establish data ownership agreements upfront, especially in multi-institutional projects. Share raw datasets (e.g., spectral files, chromatograms) via repositories like Zenodo or Figshare. For human-derived samples, obtain IRB approval and anonymize data. Reference ethical frameworks such as the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research goals with ethical standards .
Data Presentation and Validation
Q. What are the best practices for presenting contradictory data in publications on this compound?
- Methodological Answer : Use tables to juxtapose conflicting results (e.g., differing IC50 values across studies) and annotate potential sources of variance (e.g., assay protocols, reagent batches). Include sensitivity analyses in supplementary materials to demonstrate robustness. Follow journal guidelines for transparent reporting, such as those emphasizing detailed experimental sections and raw data availability .
Q. How can researchers ensure the reproducibility of this compound’s synthetic procedures?
- Methodological Answer : Document reaction parameters exhaustively (e.g., solvent purity, stirring speed, inert gas flow rates). Provide step-by-step videos or supplementary schematics for complex steps. Validate reproducibility through third-party synthesis trials and cross-lab collaborations, referencing the Beilstein Journal of Organic Chemistry’s standards for experimental rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
